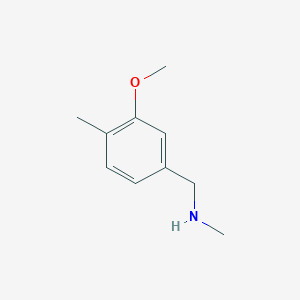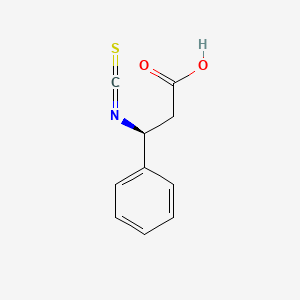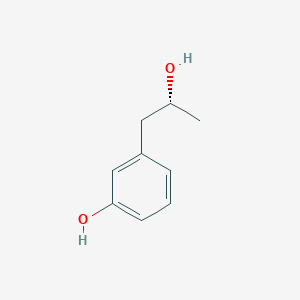
(R)-3-(2-Hydroxypropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R)-2-Hydroxypropyl]phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-hydroxypropyl]phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . Another method involves the reduction of quinones, which can yield phenolic compounds . Additionally, the Fries rearrangement and Bamberger rearrangement are also used for the synthesis of phenols .
Industrial Production Methods
On an industrial scale, phenols can be produced from benzene derivatives. For example, benzenesulphonic acid can be treated with molten sodium hydroxide at high temperatures to form sodium phenoxide, which upon acidification yields phenol . This method can be adapted for the production of various substituted phenols, including 3-[(2R)-2-hydroxypropyl]phenol.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2R)-2-Hydroxypropyl]phenol undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
3-[(2R)-2-Hydroxypropyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(2R)-2-hydroxypropyl]phenol involves its interaction with various molecular targets. As a phenolic compound, it can donate hydrogen atoms or electrons to neutralize free radicals, thereby exhibiting antioxidant properties . Additionally, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
3-[(2R)-2-Hydroxypropyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike simple dihydroxybenzenes, the presence of the hydroxypropyl group can influence its solubility, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-[(2R)-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H12O2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,10-11H,5H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
QBXLGKAGMWXECL-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CC1=CC(=CC=C1)O)O |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



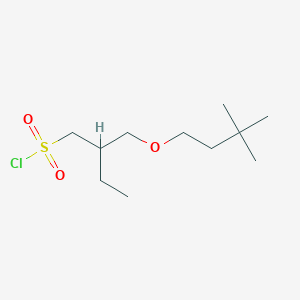
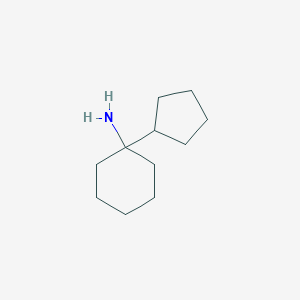
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
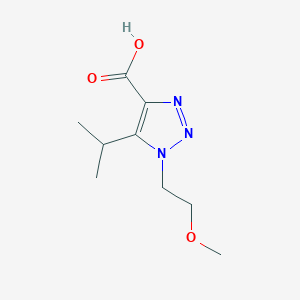
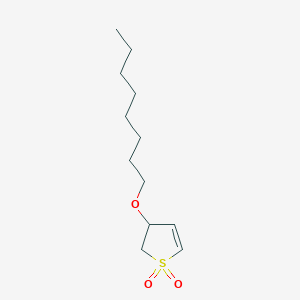
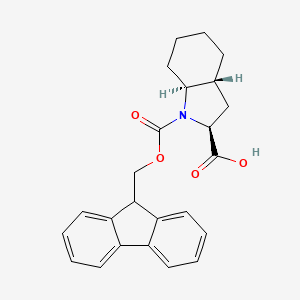
![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)

![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
